molecular formula C13H8Cl3N3 B2381888 5,6-dichloro-2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole CAS No. 337920-75-9

5,6-dichloro-2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole

Cat. No. B2381888
CAS RN: 337920-75-9
M. Wt: 312.58
InChI Key: PJQZBVVBBPDYSO-UHFFFAOYSA-N
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Description

5,6-Dichloro-2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole (DCM-BP) is a synthetic compound that has been studied for its potential applications in scientific research. DCM-BP was initially synthesized in the laboratory using a modified Knoevenagel condensation reaction. This compound has been studied for its potential applications in a variety of areas, including biochemistry, physiology, and pharmaceutical research. In

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Spectral Characterization : The compound and its derivatives have been synthesized and characterized using analytical data, FT-IR, FT-Raman, NMR, ESI-MS, and fluorescence spectroscopy. The study includes the investigation of molecular geometry, energy values, and charge distributions, highlighting the impact of different substituents on the compound's stability and decomposition points (Gürbüz et al., 2016).

  • Synthesis and Activity Against Acanthamoeba castellanii : Chloro-, bromo-, and methyl-analogues of the compound have been synthesized and tested for in vitro activity against the protozoa Acanthamoeba castellanii, indicating the potential biological activity of these compounds (Kopanska et al., 2004).

Biological and Chemical Applications

  • Antimicrobial Activity : Some derivatives of the compound, such as 5,6-dichloro-1H-benzimidazole-2-carboxamides, have been synthesized and shown to have in vitro antibacterial and antifungal activity, particularly against S. aureus and E. coli (Özden et al., 2011).

  • H+/K+-ATPase Inhibitors : The compound's derivatives have been studied as inhibitors of H+/K+-ATPase, a key enzyme in acid secretion. The study explores how the electronic properties of substituents affect the compound's stability and activity (Ife et al., 1989).

Advanced Material Applications

  • Ferroelectricity and Antiferroelectricity : Research on derivatives like 5,6-dichloro-2-methylbenzimidazole has revealed their potential in ferroelectricity and antiferroelectricity, which could be significant in the development of lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).

properties

IUPAC Name

5,6-dichloro-2-(6-chloropyridin-3-yl)-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl3N3/c1-19-11-5-9(15)8(14)4-10(11)18-13(19)7-2-3-12(16)17-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQZBVVBBPDYSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2N=C1C3=CN=C(C=C3)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dichloro-2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole

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